molecular formula C12H9NO3 B2668999 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione CAS No. 32331-81-0

2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione

Cat. No. B2668999
CAS RN: 32331-81-0
M. Wt: 215.208
InChI Key: IBNBDAYJRGIYEC-UHFFFAOYSA-N
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Description

“2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 . It is also known by its IUPAC name, 2-(4-hydroxybut-2-ynyl)isoindoline-1,3-dione .


Synthesis Analysis

The synthesis of isoindole derivatives has been a topic of interest in recent years. For instance, a study highlighted the synthesis of fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes . Another study reported the synthesis of new 1H-isoindole-1,3(2H)-dione derivatives in good yield .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H9NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,7-8H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 171-173 degrees Celsius .

Scientific Research Applications

Anticancer Activity and Synthesis

Isoindole-1,3(2H)-dione derivatives, including compounds structurally related to 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione, have been extensively studied for their anticancer properties. Research has shown that the anticancer activity of these compounds can vary significantly depending on the substituents attached to the core structure. For instance, certain derivatives have demonstrated higher anticancer activity against various cancer cell lines than traditional chemotherapy drugs like 5-fluorouracil and cisplatin. The synthesis of these compounds involves characterizing them through NMR spectra, IR spectroscopy, and mass spectra measurements. The anticancer activity is assessed by calculating IC50 values for cancer cell lines, with molecular modelling studies providing insights into the potential mechanisms of action (Tan et al., 2020).

Synthesis of Derivatives

The synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been achieved through a novel synthesis route starting from 3-sulfolene. This method involves the epoxidation of existing derivatives and the opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This process highlights the chemical versatility of the isoindole-1,3-dione framework for the development of compounds with potential biological activities (Tan et al., 2016).

Photophysical Properties and Sensing Applications

The photophysical properties of compounds inspired by the excited-state intramolecular proton transfer (ESIPT) mechanism, including derivatives of this compound, have been explored. These studies involve the synthesis of chromophores from related compounds and their evaluation in different solvents to understand their fluorescence behavior. Such derivatives exhibit significant sensitivity to solvent polarity and have potential applications in fluorescence sensing and molecular electronics. The thermal stability and electronic properties of these compounds have also been assessed, showing their potential for further applications in sensing and optical materials (Deshmukh & Sekar, 2015).

Serotonin Receptor Affinity and Antipsychotic Potential

Research into the biological activity of isoindole-1,3-dione derivatives has included the study of their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (PDE10A), suggesting potential applications in treating psychiatric disorders. A library of derivatives was synthesized and examined for their PDE10A-inhibiting properties and affinities for the 5-HT1A and 5-HT7 receptors. This research indicates the possibility of using these compounds as antipsychotic agents, highlighting the diverse therapeutic potential of the isoindole-1,3-dione structure (Czopek et al., 2020).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 .

Future Directions

The future directions for “2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione” and similar compounds could involve further exploration of their synthesis methods and potential applications in various fields, such as pharmaceuticals and material science .

properties

IUPAC Name

2-(4-hydroxybut-2-ynyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNBDAYJRGIYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

But-2-yne-1,4-diol (8.78 g, 102 mmol), phthalimide (5.00 g, 33.98 mmol) and triphenylphosphine (8.91 g, 33.98 mmol) were combined and dissolved in tetrahydrofuran (165 mL) and then chilled to 0° C. While stirring, diisopropyl azodicarboxylate (10 mL, 50.97 mmol) was added dropwise. The ice bath was removed and the reaction continued to stir at 25° C. for 16 h. The reaction was concentrated in vacuo to give a thick golden oil. Purification by flash column chromatography (Merck silica gel 60, 40-63 μm; 10% ethyl acetate/hexanes to 50% ethyl acetate/hexanes) afforded 2-(4-hydroxy-but-2-ynyl)-isoindole-1,3-dione (2.83 g, 39%) as a white powder: ESI-LRMS m/e calcd for C12H9NO3 [M+] 215.1, found 216.3 [M+H+], 431.6 [2M+H+].
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.91 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
165 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1,4Dihydroxy-2-butyne (430 mg, 5.0 mmol), triphenylphosphine (1.44 g, 5.5 mmol) and phthalimide (1.47 g, 10.0 mmol) were dissolved in 50 mL of dry THF. To this solution, with stirring under dry argon, was added diisopropyl azodicarboxylate (1.09 mL, 5.25 mmol) dropwise. After stirring at room temperature for 6 hours, the reaction mixture was evaporated in vacuo to remove the THF. The residue was dissolved in methylene chloride (25 mL) and ethyl acetate (25 mL), the insoluble phthalimide was filtered off and the filtrate was concentrated in vacuo. The residue was subjected to flash column chromatography (eluent, ethyl acetate -hexane, 1:1) to give 1-hydroxy-4-phthalimido-2-butyne (240) as a white solid (570 mg, 53%). 1H NMR (CDCl3) δ7.88 (2H, dd, J=5.7, 3.1 Hz), 7.74 (2H, dd, J=5.7, 3.1 Hz), 4.49 (2H, t, J=2.0 Hz), 4.24 (2H, dt, J=6.2, 2.0 Hz), 1.92 (1H, t, J=6.2 Hz).
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two

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